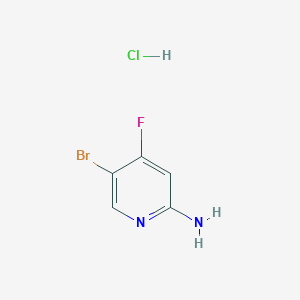

5-Bromo-4-fluoropyridin-2-amine hydrochloride

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research

Halogenated pyridine scaffolds are a class of chemical structures that are of paramount importance in the realms of organic and medicinal chemistry. The incorporation of halogen atoms into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgresearchgate.net Pyridine itself is a versatile pharmacophore due to its ability to form hydrogen bonds, its water solubility, and chemical stability. dntb.gov.uanih.gov

The introduction of halogens can lead to the formation of halogen bonds, a type of noncovalent interaction that can play a significant role in drug-target binding. acs.orgnamiki-s.co.jp This makes halogenated pyridines attractive scaffolds in drug discovery and development. Furthermore, the presence of halogens provides synthetic handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and optimization of biological activity. nih.govresearchgate.net

Strategic Position of 5-Bromo-4-fluoropyridin-2-amine (B1442313) Hydrochloride as a Versatile Intermediate

The strategic positioning of the bromo and fluoro substituents in 5-Bromo-4-fluoropyridin-2-amine hydrochloride makes it a highly versatile intermediate in organic synthesis. The differing reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective chemical transformations.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. acs.orgmdpi.comorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the facile introduction of a wide range of substituents. acs.orgresearchgate.net The 2-aminopyridine (B139424) moiety is also a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region. acs.orgnih.govnih.govacs.org

The fluorine atom at the 4-position, on the other hand, can influence the electronic properties of the pyridine ring and can be involved in nucleophilic aromatic substitution reactions under specific conditions. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core into more complex molecular architectures.

Table 1: Chemical Properties of 5-Bromo-4-fluoropyridin-2-amine

| Property | Value |

|---|---|

| CAS Number | 944401-69-8 |

| Molecular Formula | C₅H₄BrFN₂ |

| Molecular Weight | 191.00 g/mol |

| IUPAC Name | 5-bromo-4-fluoropyridin-2-amine |

| Physical Form | Solid |

| Storage Temperature | 2-8°C under inert atmosphere |

Overview of Research Trajectories Involving this compound

The versatility of this compound has led to its use in a variety of research trajectories, primarily focused on the synthesis of biologically active molecules.

One notable area of research is in the development of kinase inhibitors for the treatment of cancer. mdpi.com The 2-aminopyridine scaffold is a well-established pharmacophore in this class of drugs, and the ability to functionalize the 5-position via cross-coupling reactions makes this intermediate particularly valuable for creating libraries of potential inhibitors. nih.govnih.govacs.org

Another significant research application is in the field of neuroscience. For instance, 5-Bromo-4-fluoropyridin-2-amine has been utilized in the synthesis of novel ligands for positron emission tomography (PET) imaging of tau aggregates in the brain, which are a hallmark of Alzheimer's disease.

Furthermore, this compound has been employed in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a new therapeutic modality for targeting disease-causing proteins. Specifically, it has been used as a building block in the synthesis of PROTAC degraders of MLLT1 and/or MLLT3 for potential cancer treatment.

The agrochemical industry also utilizes halogenated pyridines in the synthesis of pesticides and herbicides, and the reactivity of this compound makes it a relevant intermediate in this sector as well.

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors for cancer therapy. |

| Neuroscience | Development of PET imaging ligands for tau aggregates. |

| Drug Discovery | Building block for PROTAC degraders. |

| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-4-fluoropyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEVKKLOXABGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856446 | |

| Record name | 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185767-18-3 | |

| Record name | 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Fluoropyridin 2 Amine Hydrochloride

Regioselective Synthesis Strategies and Pathway Optimization

The construction of the 5-bromo-4-fluoropyridin-2-amine (B1442313) molecule relies on a series of well-established but carefully orchestrated chemical transformations. The optimization of these pathways is crucial for maximizing yield and purity.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Fluoropyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings, such as substituted pyridines. In the synthesis of 5-bromo-4-fluoropyridin-2-amine, this strategy is often employed to introduce the 2-amino group. The reaction typically involves a precursor molecule that is highly activated towards nucleophilic attack, such as a di- or tri-halogenated pyridine (B92270).

The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. Therefore, a precursor like 5-bromo-2,4-difluoropyridine can be selectively aminated at the C2 position. The fluorine atom at the C2 or C4 position activates the ring for nucleophilic attack, making it a good leaving group. acs.org The reaction is typically carried out with an ammonia source, such as aqueous ammonia or ammonia in an organic solvent, to introduce the primary amine. The chemoselectivity of these reactions is a key consideration; for instance, in 5-bromo-2-chloro-3-fluoropyridine, amination can be directed to different positions based on the reaction conditions (e.g., with or without a palladium catalyst). nih.gov

| Precursor Example | Nucleophile | Typical Conditions | Position of Substitution |

| 5-Bromo-2,4-difluoropyridine | Ammonia (aq. or in solvent) | Moderate temperature | C2 (selective displacement of fluorine) |

| 2,4-Dichloro-5-bromopyridine | Ammonia source | Elevated temperature/pressure | C2 or C4, depending on conditions |

Bromination Techniques for Pyridine Ring Functionalization (e.g., N-bromosuccinimide mediated reactions)

The introduction of the bromine atom at the C5 position of the pyridine ring is a critical step that is often achieved through electrophilic bromination. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This approach is particularly useful for activated pyridine rings, such as those already containing an amino group.

A direct and high-yielding synthesis route starts with 2-amino-4-fluoropyridine. chemicalbook.com The reaction is performed by treating the starting material with N-bromosuccinimide in a suitable solvent like acetonitrile. The amino group at the C2 position is a strong activating group, directing the electrophilic bromine to the ortho and para positions. In this case, it selectively directs bromination to the C5 position. The reaction is typically carried out at a low temperature (e.g., in an ice-water bath) to control reactivity and prevent side reactions. chemicalbook.com

| Starting Material | Brominating Agent | Solvent | Key Outcome |

| 2-Amino-4-fluoropyridine | N-bromosuccinimide (NBS) | Acetonitrile | Regioselective bromination at the C5 position |

| 4-Fluoropyridin-2-amine | N-bromosuccinimide (NBS) | Dry Acetonitrile | Formation of 5-bromo-4-fluoropyridin-2-amine chemicalbook.com |

Diazotization and Subsequent Conversion Methodologies

Diazotization reactions provide a versatile method for introducing a variety of functional groups onto an aromatic ring by converting a primary amino group into a diazonium salt, which is an excellent leaving group. This can be followed by a Sandmeyer-type reaction to introduce a halide. researchgate.netncert.nic.in While not the most common route for this specific compound, it is a viable strategy for precursor synthesis.

For example, a precursor such as a diaminofluoropyridine could be synthesized. One of the amino groups could then be selectively converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). The subsequent introduction of a copper(I) bromide (CuBr) catalyst would facilitate the replacement of the diazonium group with bromine. The success of this method depends heavily on the stability of the intermediate diazonium salt and the precise control of reaction conditions to avoid side reactions. acs.org Fluorine can also be introduced via a similar pathway, known as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.

| Reaction Type | Starting Group | Reagents | Intermediate | Final Group |

| Sandmeyer Reaction | Primary Amine | NaNO₂, HBr, CuBr | Diazonium Salt | Bromo |

| Balz-Schiemann Reaction | Primary Amine | NaNO₂, HBF₄, then heat | Diazonium Tetrafluoroborate | Fluoro |

Palladium-Catalyzed Coupling Reactions in Precursor Synthesis

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides with amines. acs.orgnih.govnih.gov This methodology is highly valuable for synthesizing precursors to 5-bromo-4-fluoropyridin-2-amine.

For instance, a precursor like 2-chloro-5-bromo-4-fluoropyridine could be coupled with an ammonia surrogate or a protected amine using a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base. This would regioselectively form the C-N bond at the C2 position, yielding the desired 2-aminopyridine (B139424) core structure. nih.gov The choice of ligand is crucial for the reaction's efficiency and selectivity. This method offers a broad substrate scope and generally proceeds under milder conditions than traditional SNAr reactions. acs.orgresearchgate.net

| Aryl Halide Precursor | Amine Source | Catalyst/Ligand System | Base | Product Type |

| 2-Chloro-5-bromo-4-fluoropyridine | Ammonia Surrogate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or NaOtBu | 2-Aminopyridine derivative |

| 2,5-Dibromo-4-fluoropyridine | Benzophenone imine | Pd(OAc)₂ / BINAP | NaOtBu | Protected 2-aminopyridine |

Hydrogenation and Reduction Protocols for Amine Formation

The formation of the 2-amino group can also be achieved through the reduction of a nitro group. This is a fundamental and widely used transformation in organic synthesis. wikipedia.orgorganic-chemistry.org The synthesis would begin with a precursor such as 5-bromo-4-fluoro-2-nitropyridine. The nitro group is a strong electron-withdrawing group and can be readily reduced to a primary amine under various conditions.

Common methods for nitro group reduction include catalytic hydrogenation and metal-acid reductions. scispace.com

Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org This method is often clean and high-yielding.

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). scispace.com For example, treating the nitro precursor with tin(II) chloride in concentrated HCl is an effective way to achieve the reduction.

These reduction methods are generally chemoselective, leaving other functional groups like the bromo and fluoro substituents intact.

| Precursor | Reduction Method | Reagents | Key Transformation |

| 5-Bromo-4-fluoro-2-nitropyridine | Catalytic Hydrogenation | H₂, Pd/C | -NO₂ → -NH₂ |

| 5-Bromo-4-fluoro-2-nitropyridine | Metal-Acid Reduction | SnCl₂ / HCl or Fe / HCl | -NO₂ → -NH₂ |

Conversion to Hydrochloride Salt: Methodological Considerations and Impact on Research Utility

The final step in the synthesis is the conversion of the free base, 5-bromo-4-fluoropyridin-2-amine, into its hydrochloride salt. This is an acid-base reaction where the amine is protonated by hydrochloric acid. youtube.com

The formation of the hydrochloride salt is typically achieved by dissolving the amine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dioxane, or ethanol) and then adding a solution of hydrogen chloride (HCl) in the same or another compatible solvent. researchgate.netgoogle.com Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice. The addition of HCl leads to the protonation of a basic nitrogen atom on the molecule. The resulting salt, being ionic, is generally less soluble in nonpolar organic solvents and precipitates out of the solution, allowing for easy isolation by filtration. youtube.comresearchgate.net

The conversion to a hydrochloride salt significantly enhances the compound's utility in research for several reasons:

Improved Stability and Shelf-Life: Salts are often more crystalline and less prone to degradation from air or moisture compared to the corresponding free bases.

Enhanced Solubility: While the salt may be less soluble in nonpolar organic solvents, it typically exhibits significantly higher solubility in water and other polar protic solvents. nih.gov This is advantageous for biological assays and formulation studies.

Ease of Handling: The crystalline nature of salts makes them easier to handle, weigh, and purify compared to oils or amorphous solids that are common for free bases. youtube.com

Purification: The process of crystallization during salt formation serves as an effective final purification step, removing non-basic impurities.

X-ray crystallography studies on similar compounds confirm that salt formation occurs on a nitrogen atom, resulting in a stable ionic solid. nih.gov

Protocols for Enhanced Solubility and Stability for Research Applications

For research applications, ensuring the solubility and stability of a compound is critical for its effective use in assays and further chemical reactions. The hydrochloride salt form of 5-Bromo-4-fluoropyridin-2-amine is a primary strategy to improve these characteristics over the free base. Salt formation increases the polarity of the molecule, which generally enhances its solubility in aqueous media and improves its stability as a solid.

Further protocols for maintaining solubility and stability in a laboratory setting involve careful control of the formulation environment. Key considerations include:

pH Control: Maintaining an acidic pH is crucial when preparing aqueous solutions of aminopyridine hydrochlorides. This prevents the deprotonation of the amine group, which would lead to the precipitation of the less soluble free base.

Co-solvent Systems: For creating concentrated stock solutions, especially for screening purposes, organic co-solvents are often employed. Dimethyl sulfoxide (DMSO) and ethanol are common choices that can dissolve a wide range of organic compounds, including halogenated pyridine salts.

Complexation Agents: In some advanced applications, cyclodextrins can be used to form inclusion complexes. This strategy can dramatically increase both the aqueous solubility and stability of guest molecules by encapsulating the less soluble portions of the structure within the cyclodextrin's hydrophobic core researchgate.netnih.govmdpi.com.

Amorphous Solid Dispersions: Creating co-amorphous dispersions with other small molecules or polymers is another technique to enhance solubility and prevent recrystallization of the active compound mdpi.com.

The following table summarizes common solvents and formulation approaches for enhancing the utility of aminopyridine compounds in research.

| Method | Solvent/Agent | Purpose | Considerations |

| Salt Formation | Hydrochloric Acid | Enhance aqueous solubility and solid-state stability. | The hydrochloride is the subject compound. |

| Aqueous Solution | pH-controlled Buffers (acidic) | Maintain solubility by keeping the amine protonated. | Risk of precipitation if pH rises above the pKa of the conjugate acid. |

| Stock Solution | DMSO, Ethanol | High concentration for storage and serial dilution. | Potential for solvent effects in biological assays. |

| Complexation | Hydroxypropyl-β-cyclodextrin | Increase solubility and stability for specific formulations researchgate.netnih.govmdpi.com. | Requires characterization of the host-guest complex. |

Reaction Condition Optimization for Scalability and Yield in Research Synthesis

A high-yield synthesis of 5-Bromo-4-fluoropyridin-2-amine involves the direct bromination of 2-amino-4-fluoropyridine. Optimization of this reaction is key to achieving high purity and yield, particularly when scaling up the synthesis from milligram to gram quantities or more for extensive research.

A documented laboratory-scale synthesis reports a 97% yield by reacting 2-amino-4-fluoropyridine with N-Bromosuccinimide (NBS) in acetonitrile chemicalbook.com. The reaction is initially cooled in an ice-water bath during the portion-wise addition of NBS and then stirred at room temperature for one hour under an inert atmosphere chemicalbook.com.

For scalability and yield optimization, several parameters of this reaction must be carefully controlled:

Temperature Control: The bromination of aromatic amines is often exothermic. On a larger scale, efficient heat dissipation is necessary to prevent side reactions and ensure regioselectivity. The initial cooling and controlled addition rate of NBS are critical.

Solvent Selection: Acetonitrile is an effective solvent for this reaction. For scalability, factors like solvent cost, boiling point (for ease of removal), and solubility of reactants and byproducts become important.

Work-up and Purification: The reported procedure involves evaporating the solvent and washing the residue with water. On a larger scale, this process might be replaced with extraction and crystallization protocols to ensure high purity and efficient isolation of the final product.

The table below outlines a specific, high-yield protocol for the synthesis of the parent amine.

| Parameter | Condition | Purpose | Source |

| Starting Material | 2-amino-4-fluoropyridine | Precursor molecule | chemicalbook.com |

| Reagent | N-Bromosuccinimide (NBS) | Brominating agent | chemicalbook.com |

| Solvent | Acetonitrile | Reaction medium | chemicalbook.com |

| Temperature | 0°C to Room Temperature | Control reaction rate and selectivity | chemicalbook.com |

| Reaction Time | 1 hour | Allow for complete conversion | chemicalbook.com |

| Atmosphere | Inert | Prevent side reactions with atmospheric components | chemicalbook.com |

| Reported Yield | 97% | Efficiency of the transformation | chemicalbook.com |

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Amines

The synthesis of functionalized heterocycles like halogenated pyridine amines is an area where the principles of green chemistry can be applied to reduce environmental impact. These principles focus on increasing reaction efficiency, using less hazardous materials, and minimizing waste.

Several modern synthetic techniques align with green chemistry goals and are applicable to this class of compounds ijarsct.co.innih.gov:

Use of Greener Solvents: A significant advancement is the replacement of traditional organic solvents with more environmentally benign alternatives. For instance, methods have been developed for the selective amination of polyhalogenated pyridines using water as the solvent, which offers a substantial improvement over volatile organic compounds acs.org.

Catalyst Selection: Traditional methods for C-N bond formation often rely on palladium catalysts, which can be costly and require removal from the final product. The development of base-promoted or catalyst-free amination reactions represents a greener alternative acs.orgnih.gov.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields ijarsct.co.innih.govacs.org.

The following table compares traditional synthetic approaches with greener alternatives for the synthesis of pyridine derivatives.

| Principle | Traditional Method | Green Alternative | Benefit |

| Solvent | Volatile Organic Solvents (e.g., DMF, Toluene) | Water acs.org, Ethanol acs.org, or Solvent-Free Conditions nih.gov | Reduced pollution and health hazards. |

| Catalyst | Noble Metals (e.g., Palladium) acs.org | Base-promoted (e.g., NaOtBu) acs.org, Biocatalysts ijarsct.co.in | Lower cost, reduced metal contamination. |

| Energy Source | Conventional Heating (reflux) | Microwave Irradiation ijarsct.co.innih.govacs.org, Ultrasonication rasayanjournal.co.in | Faster reactions, lower energy consumption. |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions nih.govrsc.orgnih.gov | Higher efficiency, less waste, time-saving. |

Chemical Reactivity and Derivatization of 5 Bromo 4 Fluoropyridin 2 Amine Hydrochloride

Halogen-Directed Reactivity in Pyridine (B92270) Systems

The pyridine ring is electronically deficient, which influences the reactivity of its halogen substituents. In di-halogenated pyridines, the nature and position of the halogens determine their susceptibility to different reaction types. Generally, the bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, while the highly electronegative fluorine atom activates the carbon it is attached to for nucleophilic aromatic substitution (SNAr).

Reactivity of Bromine and Fluorine Substituents in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the C-5 position of 5-bromo-4-fluoropyridin-2-amine (B1442313) is preferentially utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This selectivity is attributed to the lower bond energy of the C-Br bond compared to the C-F bond, facilitating oxidative addition to the palladium(0) catalyst. The fluorine atom at the C-4 position typically remains intact under these conditions.

In a representative example found in patent literature, 5-bromo-4-fluoropyridin-2-amine is coupled with (4-ethoxyphenyl)boronic acid. The reaction is carried out using a palladium catalyst, such as Palladium(II) acetate (B1210297) in combination with a phosphine (B1218219) ligand like Xantphos, and a base, typically cesium carbonate, in a solvent mixture like 1,4-dioxane (B91453) and water. These conditions are effective for forming a new carbon-carbon bond at the position of the bromine atom, yielding the corresponding 5-aryl-4-fluoropyridin-2-amine derivative in high yield.

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

| 5-Bromo-4-fluoropyridin-2-amine | (4-ethoxyphenyl)boronic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 °C, 1 h | 5-(4-Ethoxyphenyl)-4-fluoropyridin-2-amine | 97% | WO2015086527A1 |

| 5-Bromo-4-fluoropyridin-2-amine | (4-(Trifluoromethoxy)phenyl)boronic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 °C, 1 h | 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-amine | 94% | WO2015086527A1 |

This table presents data on Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-4-fluoropyridin-2-amine.

Nucleophilic Substitution Reactions of Pyridine Ring Halogens

The fluorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom and the bromine atom enhances the electrophilicity of the C-4 carbon, making it susceptible to attack by nucleophiles. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions on electron-deficient aromatic rings.

While specific examples of SNAr reactions directly on 5-bromo-4-fluoropyridin-2-amine are not detailed in the readily available literature, the reactivity of similar 2- and 4-fluoropyridines is well-established. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. google.com It is therefore expected that 5-bromo-4-fluoropyridin-2-amine would react with various nucleophiles (e.g., alkoxides, thiolates, amines) at the C-4 position, displacing the fluoride (B91410) ion. Such reactions would typically be carried out in a polar aprotic solvent in the presence of a base. The relative reactivity of the C-F versus C-Br bond towards nucleophilic substitution would depend on the reaction conditions and the nature of the nucleophile.

Amino Group Functionalization Strategies

The primary amino group at the C-2 position is a key site for derivatization. It can readily undergo reactions typical of primary aromatic amines, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions of the Pyridin-2-amine Moiety

The pyridin-2-amine moiety can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce specific acyl moieties as part of a larger synthetic strategy. For example, the reaction of 5-(4-ethoxyphenyl)-4-fluoropyridin-2-amine (the product of a preceding Suzuki coupling) with 2-(p-tolyl)acetyl chloride proceeds in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) to yield the N-acylated product.

Alkylation of the amino group is also a common functionalization strategy, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing alkyl groups.

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |

| 5-(4-Ethoxyphenyl)-4-fluoropyridin-2-amine | 2-(p-Tolyl)acetyl chloride | Triethylamine | Dichloromethane | Room Temp, 16 h | N-(5-(4-Ethoxyphenyl)-4-fluoropyridin-2-yl)-2-(p-tolyl)acetamide | 88% | WO2015086527A1 |

| 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-amine | 2-(p-Tolyl)acetyl chloride | Triethylamine | Dichloromethane | Room Temp, 16 h | N-(4-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)-2-(p-tolyl)acetamide | 88% | WO2015086527A1 |

This table illustrates the acylation of derivatives of 5-Bromo-4-fluoropyridin-2-amine.

Formation of Imines and Other Nitrogen-Containing Derivatives

The primary amino group of 5-bromo-4-fluoropyridin-2-amine can react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. These imines can be valuable intermediates themselves or can be subsequently reduced to form secondary amines.

Furthermore, the amino group can be converted into other nitrogen-containing functionalities. For instance, diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. Pyridine-2-diazonium salts are often unstable but can be used in situ for Sandmeyer-type reactions to introduce a variety of substituents (e.g., hydroxyl, cyano, or other halides) at the 2-position, replacing the original amino group. While plausible, specific examples of these transformations on 5-bromo-4-fluoropyridin-2-amine are not prominently documented in the reviewed literature.

Oxidation and Reduction Pathways of the Pyridine Ring and Amine Group

The pyridine ring and the exocyclic amino group are susceptible to oxidation and reduction under specific conditions, although these transformations can be challenging in the presence of sensitive halogen substituents.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. Pyridine-N-oxides are important intermediates as the N-oxide group alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. The primary amino group is also susceptible to oxidation; for instance, oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been studied, involving a nucleophilic attack of the amino nitrogen on the peroxo oxygen. rsc.org However, the selective oxidation of either the ring nitrogen or the amino group in 5-bromo-4-fluoropyridin-2-amine would require careful selection of reagents and reaction conditions to avoid side reactions or degradation of the molecule.

Reduction: Catalytic hydrogenation of the pyridine ring typically requires harsh conditions and would likely lead to the concomitant hydrogenolysis of the carbon-bromine bond (dehalogenation). A complete reduction of the pyridine ring would yield the corresponding piperidine (B6355638) derivative.

Partial reduction of electron-deficient pyridines is also possible. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally selective for the reduction of aldehydes and ketones and would not typically reduce the pyridine ring or cleave the carbon-halogen bonds under standard conditions. More potent reducing agents or specific catalytic systems would be required for the reduction of the pyridine nucleus. Specific studies detailing the controlled reduction or oxidation of 5-bromo-4-fluoropyridin-2-amine are not extensively reported, and any such transformation would need to carefully consider the chemoselectivity with respect to the three different functional groups present.

Applications As a Synthetic Building Block in Complex Molecular Architectures

Role in Medicinal Chemistry Synthesis

In the realm of drug discovery and development, 5-Bromo-4-fluoropyridin-2-amine (B1442313) hydrochloride has proven to be an indispensable tool for medicinal chemists. Its ability to serve as a scaffold for the synthesis of diverse molecular structures has led to its incorporation into a range of biologically active compounds.

This compound has been instrumental in the synthesis of innovative therapeutic agents. A notable example is its use in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel molecules designed to degrade specific proteins implicated in diseases like cancer. In one patented synthesis, 5-bromo-4-fluoropyridin-2-amine was utilized in the creation of PROTACs that target MLLT1 and/or MLLT3 proteins, which are involved in certain types of leukemia. The synthesis involved the reaction of the amine with a chloro-ketone to form an imidazo[1,2-a]pyridine core, which served as a key component of the final PROTAC degrader.

Furthermore, this pyridine (B92270) derivative has been employed in the development of diagnostic agents. It has been used as a precursor in the synthesis of selective radiolabeled ligands for positron-emission tomography (PET) imaging of tau aggregates in the brain. These aggregates are a hallmark of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. The synthesis leverages the reactive sites of the molecule to build a larger structure that can selectively bind to these protein clumps.

The general class of brominated pyridines and pyrimidines are recognized as important intermediates in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. While specific examples starting directly from 5-Bromo-4-fluoropyridin-2-amine hydrochloride are proprietary, the structural motif is highly relevant to this field of research.

The inherent pyridine structure of this compound makes it an excellent starting material for the synthesis of more complex, fused pyridine and pyrimidine-based heterocycles. The amino group can participate in cyclization reactions with various reagents to construct fused ring systems. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine derivatives.

The bromine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, thereby expanding the chemical space of the resulting molecules. This strategy is frequently employed in the synthesis of libraries of compounds for high-throughput screening.

General synthetic routes to pyrimidine-based drugs often involve nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidine precursors. While not a pyrimidine itself, the reactivity of the fluoro and bromo substituents on the pyridine ring of this compound mirrors the chemistry used in the synthesis of many pyrimidine-containing therapeutics.

The amino group of this compound can be readily converted into a hydrazine, which is a key precursor for the synthesis of triazole rings. The resulting hydrazine can be cyclized with various one-carbon sources to form the 1,2,4-triazole heterocycle. This approach allows for the appendage of a triazole moiety to the bromofluoropyridine core, creating hybrid molecules with potential biological activity. Triazoles are known to be important pharmacophores in many antifungal and anticancer agents.

Similarly, the amino group can be a starting point for the construction of imidazole rings. For example, it can be acylated and then cyclized to form a fused imidazole ring system. A more direct application involves the use of the entire 5-Bromo-4-fluoropyridin-2-amine molecule as a nucleophile in reactions to construct larger molecules containing an imidazole ring. As seen in the synthesis of PROTACs, the amino group can react with an α-haloketone to form a substituted imidazo[1,2-a]pyridine.

The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. This compound is an ideal scaffold for diversity-oriented synthesis. The presence of multiple, orthogonally reactive functional groups allows for the systematic and combinatorial introduction of a wide variety of substituents.

For example, the bromine atom can be used as a handle for a suite of cross-coupling reactions, introducing diverse aryl, heteroaryl, or alkyl groups. The amino group can be acylated, alkylated, or used in cyclization reactions to generate a wide array of derivatives. The fluorine atom can also be displaced by various nucleophiles under specific conditions. This multi-faceted reactivity enables the rapid generation of a large number of distinct compounds from a single starting material, which can then be screened for biological activity against various therapeutic targets. Chemical suppliers often categorize this compound as a building block for protein degraders, highlighting its importance in creating libraries for this cutting-edge area of research.

Utility in Agrochemical and Fine Chemical Synthesis

The structural motifs present in this compound are also of significant interest in the agrochemical industry. Halogenated pyridines are a well-established class of compounds with potent pesticidal and herbicidal properties.

While specific commercial pesticides or herbicides derived directly from this compound are not publicly disclosed, the chemical class is highly relevant. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds containing halogenated heterocyclic cores. The unique combination of bromine and fluorine in this molecule could lead to novel activity spectra or improved properties compared to existing products.

The synthesis of many modern pesticides involves the coupling of various heterocyclic fragments. The reactivity of the bromine atom in Suzuki or other cross-coupling reactions makes this compound a candidate for incorporation into such molecules. The presence of fluorine is also a common feature in many successful agrochemicals, as it can enhance metabolic stability and biological activity. Therefore, this compound represents a valuable starting material for research and development in the agrochemical sector.

: Advanced Material Science Precursors

The unique electronic and structural characteristics of the pyridine ring make its derivatives highly valuable in material science. nbinno.com Functionalized pyridines are integral to the development of organic functional materials, where they form the core of compounds used in next-generation electronic and optical devices. nbinno.cominnovations-report.com The strategic placement of bromo, fluoro, and amino groups on the this compound scaffold provides chemists with the tools to fine-tune the optoelectronic properties of target molecules.

The presence of fluorine, in particular, is highly desirable in materials for organic electronics. Fluorination can lower the HOMO and LUMO energy levels of organic semiconductors, which often leads to improved stability and efficiency in devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The electron-withdrawing nature of the fluorine atom in this compound can be leveraged to create materials with specific electronic band gaps and charge transport capabilities.

Research has shown that pyridine-based compounds can serve as excellent hole-transporting materials (HTMs) in OLEDs. nih.gov By using this compound as a precursor, complex molecules can be synthesized where the pyridine core facilitates efficient injection and transport of charge carriers. The bromo and amino groups serve as reactive handles for attaching other functional moieties, such as pyrene or carbazole derivatives, to build conjugated systems with tailored electronic properties. nih.gov These modifications allow for the creation of materials with high glass transition temperatures and thermal stability, which are crucial for the longevity and performance of electronic devices. nih.gov

Table 1: Potential Applications in Advanced Materials

| Material Class | Application | Role of Pyridine Precursor |

|---|---|---|

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Core scaffold for tuning electronic and optical properties. nbinno.com |

| Hole-Transporting Materials (HTMs) | OLEDs | Forms the basis of molecules with suitable HOMO levels for efficient hole injection. nih.gov |

Strategies for Convergent and Divergent Synthesis of Poly-substituted Pyridines

The trifunctional nature of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies to access a wide array of polysubstituted pyridines. The distinct reactivity of the bromo, fluoro, and amino groups allows for selective and sequential chemical transformations.

Divergent Synthesis:

A divergent strategy begins with a common core structure which is then elaborated in different ways to produce a library of related compounds. This compound is perfectly suited for this approach.

Functionalization at the 5-position (Bromo group): The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings can be employed to introduce various aryl, heteroaryl, or alkynyl substituents at this position. This allows for the creation of a diverse range of derivatives from a single starting material.

Functionalization at the 4-position (Fluoro group): The fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of alkoxy, aryloxy, or amino groups at the C4 position, further diversifying the molecular scaffold.

Functionalization at the 2-position (Amino group): The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. It can also be converted into other functional groups via diazotization reactions.

This divergent approach enables the rapid generation of a library of compounds with varied substitution patterns, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Convergent Synthesis:

In a convergent synthesis, different fragments of the target molecule are synthesized separately and then joined together in the final stages. While this compound is more commonly associated with divergent strategies, it can also be used in convergent approaches. For example, the core pyridine can be modified with one functional group (e.g., via Suzuki coupling at the bromo position) to create an advanced intermediate. This intermediate can then be coupled with another complex, pre-synthesized molecular fragment via reaction at the fluoro or amino position. This strategy is often more efficient for the synthesis of highly complex molecules.

The ability to selectively functionalize different positions on the pyridine ring is a significant challenge in organic synthesis. nih.govresearchgate.net The distinct reactivity offered by the substituents in this compound provides a powerful solution to this challenge, enabling chemists to design and execute efficient and flexible synthetic routes to novel poly-substituted pyridines.

Table 2: Regioselective Reactions for Synthesis of Poly-substituted Pyridines

| Position | Reactive Group | Type of Reaction | Potential New Substituents |

|---|---|---|---|

| C5 | Bromo | Suzuki, Stille, Sonogashira Cross-Coupling | Aryl, Heteroaryl, Alkynyl |

| C4 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, Thiol, Amino |

Pharmacological and Biological Research Perspectives on 5 Bromo 4 Fluoropyridin 2 Amine Hydrochloride Analogues

In Vitro Biological Activity Screening and Evaluation

The in vitro biological activity of 5-Bromo-4-fluoropyridin-2-amine (B1442313) hydrochloride analogues has been extensively evaluated through a variety of screening methods. These assays have been instrumental in identifying lead compounds with potent and selective activities against various enzymes, cellular pathways, and receptors.

Enzyme Inhibition Assays (e.g., Kinases, PDE2A, FAK, GlcN-6-P)

Analogues of 5-Bromo-4-fluoropyridin-2-amine have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

Kinase Inhibition:

A significant area of research has focused on the kinase inhibitory potential of these analogues. Notably, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which are structurally related to the core compound, have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key enzyme in the autophagy pathway. One of the most active compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) , demonstrated strong inhibitory activity against ULK1 kinase. nih.govresearchgate.net Another related compound, SBI-0206965 , also showed potent and specific inhibition of ULK1. nih.gov The inhibitory activity of these compounds highlights the potential of the bromo-pyrimidinamine scaffold in targeting kinases.

The aminopyridine core is a common feature in many kinase inhibitors. For instance, various 2-aminopyridine (B139424) derivatives have been developed as potent and selective inhibitors of Janus Kinase 2 (JAK2). One such derivative, compound 16m-(R) , exhibited a high inhibitory activity with an IC50 of 3 nM against JAK2, showing significant selectivity over other JAK family members. nih.gov

Focal Adhesion Kinase (FAK) Inhibition:

The aminopyrimidine and aminopyridine cores are also central to the design of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival. Several diaminopyrimidine-based FAK inhibitors have shown potent activity. For example, TAE-226 has an IC50 value of 6.3 nM against FAK. nih.gov Another potent FAK inhibitor, VS-4718 , has an IC50 of 1.5 nM. nih.gov Furthermore, a series of 1,3,4-oxadiazole-2(3H)-thione derivatives bearing a 1,4-benzodioxan moiety showed a FAK IC50 value of 0.78 µM. nih.gov

Table 1: Kinase Inhibitory Activity of 5-Bromo-4-fluoropyridin-2-amine Analogues and Related Compounds

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) | ULK1 | Not specified in source | A549 |

| SBI-0206965 | ULK1 | Not specified in source | A549 |

| Compound 16m-(R) | JAK2 | 3 | Not specified |

| TAE-226 | FAK | 6.3 | Not specified |

| VS-4718 | FAK | 1.5 | Not specified |

| 1,3,4-oxadiazole-2(3H)-thione derivative | FAK | 780 | HepG2, Hela, SW116, BGC823 |

Phosphodiesterase 2A (PDE2A) and Glucosamine-6-Phosphate Synthase (GlcN-6-P) Inhibition:

Cell-Based Assays for Modulating Cellular Pathways (e.g., Autophagy, HIV Replication)

Autophagy Modulation:

Cell-based assays have been crucial in understanding the effects of these analogues on cellular pathways. A significant finding is the ability of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives to block autophagy in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net The lead compound, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) , was shown to inhibit the proliferation of A549 cells and induce apoptosis while simultaneously blocking the autophagy process. nih.govresearchgate.net The inhibition of autophagy was confirmed by monitoring the levels of autophagy markers such as LC3 and p62. nih.gov Specifically, inhibition of ULK1 by compounds like SBI-0206965 suppresses ULK1-mediated phosphorylation events in cells, thereby regulating autophagy. nih.gov This dual action of inducing apoptosis and inhibiting the pro-survival mechanism of autophagy makes these compounds promising candidates for cancer therapy. nih.govresearchgate.net

HIV Replication Inhibition:

While some small molecule compounds have been shown to inhibit HIV-1 replication by interacting with host factors like APOBEC3G, specific data on the direct inhibition of HIV replication by analogues of 5-Bromo-4-fluoropyridin-2-amine hydrochloride is limited in the available literature. nih.gov The mechanism of action for many non-nucleoside reverse transcriptase inhibitors involves binding to a hydrophobic pocket in the enzyme-DNA complex, but it is unclear if the bromo-fluoro-pyridinamine scaffold interacts in a similar manner. nih.gov

Receptor Binding Studies and Ligand Interactions

The structural features of 5-Bromo-4-fluoropyridin-2-amine analogues make them suitable candidates for interacting with various receptors.

Adenosine (B11128) Receptor Binding:

Fluorinated xanthine (B1682287) derivatives incorporating a 2-fluoropyridine (B1216828) moiety have been synthesized and evaluated for their binding affinity to adenosine receptors. One such compound demonstrated a high affinity for the human adenosine A2B receptor with a Ki value of 9.97 ± 0.86 nM. researchgate.net Another derivative with a pyridopyrimidine-2,4-dione core also showed high affinity for the A2B receptor (Ki = 2.51 nM). nih.gov These findings suggest that the fluoropyridine motif can be effectively incorporated into ligands targeting adenosine receptors.

Sigma Receptor Binding:

The sigma receptor family, particularly the σ1 and σ2 subtypes, are targets of interest for various therapeutic applications. While there is extensive research on sigma receptor ligands, specific binding data for this compound analogues is not well-documented in the reviewed literature. However, the general scaffold of substituted amines is common among sigma receptor ligands. researchgate.netuni-bonn.de

Table 2: Receptor Binding Affinity of 5-Bromo-4-fluoropyridin-2-amine Analogues and Related Compounds

| Compound/Derivative | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Fluorinated xanthine derivative with 2-fluoropyridine | Adenosine A2B | 9.97 ± 0.86 nM |

| Pyridopyrimidine-2,4-dione derivative | Adenosine A2B | 2.51 nM |

Mechanism of Action Elucidation at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design and optimization of therapeutic agents. Research on 5-Bromo-4-fluoropyridin-2-amine analogues has begun to shed light on their molecular interactions and their impact on cellular signaling.

Investigation of Compound-Target Interactions

Molecular docking studies have been employed to understand the binding modes of aminopyridine and aminopyrimidine derivatives with their protein targets.

In the case of the ULK1 inhibitor 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) , docking analysis revealed key interactions within the ULK1 kinase domain. These studies helped to elucidate the role of the hydrogen bond donor in the binding of the compound. nih.govresearchgate.net Similarly, molecular docking of various 2-aminopyridine derivatives with kinases like c-Met and JAK2 has provided insights into the crucial amino acid residues and the types of interactions (e.g., hydrogen bonds, electrostatic interactions) that are vital for their inhibitory activity. nih.govnih.gov For FAK inhibitors, the aminopyrimidine or aminopyridine core is known to form hydrogen bond interactions with key amino acids in the hinge region of the kinase domain. nih.gov

Modulation of Cellular Signaling Pathways

The inhibition of specific enzymes by these analogues leads to the modulation of downstream cellular signaling pathways.

The inhibition of ULK1 by compounds such as SBI-0206965 and the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives directly impacts the autophagy pathway, a critical cellular process for survival and homeostasis. nih.govresearchgate.netnih.gov By blocking ULK1, these compounds prevent the initiation of autophagy, which can be a pro-survival mechanism for cancer cells under stress. nih.gov This inhibition can synergize with other anticancer agents, such as mTOR inhibitors, to induce cell death. nih.gov

Furthermore, aminopyridine derivatives have been shown to affect other critical signaling pathways in cancer, such as the PI3K/Akt pathway. A 2-aminopyridine derivative, MR3278 , was identified as an effective PI3Kδ inhibitor. In acute myeloid leukemia (AML) cells, this compound was shown to decrease the phosphorylation level of AKT, indicating a blockage of the PI3K pathway. fdc-chemical.com This inhibition of the PI3K/Akt pathway can lead to cell cycle arrest and apoptosis. fdc-chemical.com

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogs

The biological activity of this compound analogues is profoundly influenced by the nature and position of various substituents. Structure-Activity Relationship (SAR) studies are crucial in elucidating how these modifications impact efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents.

Impact of Substituent Effects on Biological Efficacy

The pyridine (B92270) ring, a core component of many bioactive compounds, features nitrogen that enhances permeability, metabolic stability, and the potential for non-covalent interactions with biological targets. cmjpublishers.com The presence of halogen atoms, such as bromine and fluorine, further modulates the electronic properties and binding affinities of these molecules.

The electron-withdrawing nature of a bromo substituent can influence reaction pathways. For instance, in the synthesis of certain pyridine-based maleimide (B117702) derivatives, the presence of a bromo group at the 5-position of the pyridine ring prevented a cyclization reaction that would otherwise occur. beilstein-journals.org This highlights how substituents can direct synthetic outcomes and, by extension, the types of analogues that can be readily produced.

In the context of antibacterial agents, the nature of substituents on a pyridine-containing structure can determine the spectrum of activity. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, small acetyl groups on the 5-amino side chain were well-tolerated and resulted in broad-spectrum antibacterial activity. nih.gov Conversely, larger aromatic or aliphatic groups at the same position led to diminished or more selective activity, suggesting the presence of a sterically constrained binding pocket in the biological target. nih.gov

Table 1: Impact of Substituents on Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Substituent at 5-amino side chain | Observed Antibacterial Activity | Implied Binding Pocket Characteristics |

| Small acetyl group | Universal activity against tested bacteria | Can accommodate small functional groups |

| Larger adipose or aromatic groups | Moderate to poor activity, more selective | Narrow, sterically hindered |

Analog Synthesis and Biological Profiling for Optimization

The synthesis of analogues of this compound allows for systematic exploration of the chemical space around the core scaffold to optimize biological activity. A common strategy involves nucleophilic substitution reactions to introduce a variety of functional groups. For example, a series of 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized by reacting the starting material with various sulfonyl and acid chlorides. researchgate.net Subsequent biological evaluation of these new compounds for in vitro antibacterial and antifungal activities revealed that a derivative, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, exhibited significant antimicrobial activity. researchgate.net

In another example, the design and synthesis of 2-amino-4-(1-piperidine) pyridine derivatives led to the discovery of potent dual inhibitors of ALK and ROS1 kinases, which are targets in cancer therapy. nih.gov One of the synthesized compounds demonstrated impressive enzymatic activity against a clinically relevant crizotinib-resistant mutant of ALK, being approximately two-fold more potent than crizotinib (B193316) itself. nih.gov This highlights the potential of analog synthesis to address challenges such as drug resistance.

The biological profiling of these synthesized analogues is a critical step in the optimization process. This often involves a battery of in vitro assays to determine activity against specific biological targets, as well as broader screens to assess antibacterial, antifungal, or anticancer properties. researchgate.netnih.gov The data from these assays feed back into the design-synthesis-test cycle, allowing for iterative refinement of the molecular structure to enhance desired biological effects.

Computational Chemistry and Molecular Modeling Applications

Computational techniques are invaluable tools in modern drug discovery, providing insights into the molecular interactions that underpin biological activity. For analogues of this compound, methods such as molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are employed to predict and rationalize their pharmacological profiles.

Molecular Docking for Ligand-Receptor Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. cmjpublishers.com This technique is instrumental in understanding the interactions between drug candidates and their biological targets at a molecular level.

For instance, in the development of novel inhibitors for cyclin-dependent kinases (CDKs), molecular docking was used to analyze the binding of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to CDK2, CDK4, and CDK6. nih.gov These studies helped to elucidate the structure-activity relationships and identify key interactions within the kinase active site. nih.gov Similarly, docking studies of cyanopyridone derivatives with VEGFR-2 and HER-2 enzymes provided valuable insights into their binding modes, guiding further optimization of these compounds as anti-breast cancer agents. mdpi.com The docking scores of the most potent compounds were comparable to that of the known inhibitor sorafenib, and they were able to replicate the necessary interaction patterns for inhibiting the target enzymes. mdpi.com

Table 2: Docking Scores of Cyanopyridone Derivatives against VEGFR-2

| Compound | Docking Score (kcal/mol) |

| Sorafenib (Reference) | -15.1 |

| Compound 5a | -14.5 |

| Compound 5e | -15.2 |

Density Functional Theory (DFT) Calculations for Electronic Properties (e.g., HOMO-LUMO gaps)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the reactivity and electronic properties of a compound. irjweb.com The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap is often associated with higher chemical reactivity. researchgate.net

DFT calculations have been applied to study the electronic nature of pyridine-based compounds. For example, in a study of pyridine-based luminogens, TD-DFT calculations were performed to compare the electronic properties of different derivatives. beilstein-journals.org The distribution of HOMO and LUMO across the molecular structure was found to be influenced by the planarity of the molecule, which in turn affected the absorption and emission properties. beilstein-journals.org

In the context of corrosion inhibitors, DFT calculations on antipyrine (B355649) derivatives showed that molecules with higher HOMO energies and lower LUMO energies, resulting in a smaller energy gap, were more effective. researchgate.net This suggests that such compounds are better electron donors and acceptors, facilitating stronger interactions with the metal surface. researchgate.net

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov This method can be used to assess the stability of binding poses predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding. nih.gov

MD simulations have been used to study the interactions of various ligands with their protein targets, offering a deeper understanding of the binding mechanisms. fau.de For example, simulations can reveal the stability of hydrogen bonds and other non-covalent interactions that are crucial for maintaining the ligand in the binding pocket. researchgate.net In the development of CDK2/4/6 inhibitors, MD simulations were used to validate the results of molecular docking and to provide a more detailed picture of the inhibitor-kinase interactions. nih.gov Similarly, in the study of cyanopyridone derivatives as anticancer agents, MD simulations were performed to understand the molecular binding modes of the most potent compounds with VEGFR-2 and HER-2. mdpi.com The results of these simulations can help to explain the observed biological activity and guide the design of next-generation inhibitors with improved properties. mdpi.com

Applications in Radiotracer Development for In Vivo Imaging Research (e.g., PET)

The unique structural characteristics of this compound analogues, particularly the substituted aminopyridine core, position them as promising candidates for the development of novel radiotracers for in vivo imaging with Positron Emission Tomography (PET). While direct research on radiolabeled derivatives of this compound is not extensively documented in publicly available literature, the broader class of fluorinated aminopyridines has been the subject of significant investigation for PET tracer development. These studies provide a strong rationale for the potential applications of analogues derived from this specific compound.

The primary area of interest for these aminopyridine-based radiotracers is in the field of neuroscience, specifically for imaging demyelinating diseases such as multiple sclerosis. The underlying principle is that these compounds can target voltage-gated potassium channels that become exposed on demyelinated axons. A notable example of a successful radiotracer from this class is [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a radiofluorinated version of the multiple sclerosis drug 4-aminopyridine. This tracer has demonstrated the ability to detect demyelinated lesions in animal models.

Research into analogues of [¹⁸F]3F4AP aims to improve upon its properties, such as metabolic stability and brain kinetics. For instance, the introduction of additional substituents, which could be conceptually similar to the bromo- and fluoro-substituents in 5-Bromo-4-fluoropyridin-2-amine, is a strategy to modulate these characteristics. Studies on compounds like 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) have shown that such modifications can lead to slower enzymatic metabolism while retaining the necessary binding affinity for potassium channels.

The development of these radiotracers typically involves late-stage radiofluorination, where the positron-emitting isotope Fluorine-18 is incorporated into the molecule. This process often utilizes nucleophilic substitution reactions on precursor molecules. The presence of a bromine atom, as in 5-Bromo-4-fluoropyridin-2-amine, could offer a potential site for radiolabeling or for further chemical modification to introduce a labeling precursor.

The insights gained from the development of related aminopyridine PET tracers can be extrapolated to predict the research directions for analogues of this compound. Key research findings for analogous compounds are summarized in the tables below, highlighting parameters crucial for a successful PET radiotracer, such as binding affinity, brain penetration, and metabolic stability.

Table 1: In Vitro Binding Affinities of Aminopyridine Analogues to Potassium Channels

| Compound | Binding Affinity (IC₅₀, µM) | Target |

| 4-Aminopyridine | 100 | Voltage-gated K⁺ channels |

| 3-Fluoro-4-aminopyridine (3F4AP) | 150 | Voltage-gated K⁺ channels |

| 5-Methyl-3-fluoro-4-aminopyridine (5Me3F4AP) | 130 | Voltage-gated K⁺ channels |

This table is generated based on data for analogous compounds and is for illustrative purposes.

Table 2: Preclinical PET Imaging Characteristics of Aminopyridine-Based Radiotracers

| Radiotracer | Brain Uptake (SUV) | Metabolic Stability in Brain (% parent) | Potential Application |

| [¹⁸F]3-Fluoro-4-aminopyridine ([¹⁸F]3F4AP) | High | Moderate | Imaging of demyelination |

| [¹⁸F]5-Methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | High | Improved | Imaging of demyelination |

This table is generated based on data for analogous compounds and is for illustrative purposes. SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake.

Advanced Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. While specific ¹H and ¹³C NMR data for 5-Bromo-4-fluoropyridin-2-amine (B1442313) hydrochloride are not extensively detailed in publicly available literature, the general application of this technique allows for the unambiguous assignment of protons and carbons within the molecule's framework.

In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing critical information about their relative positions on the pyridine (B92270) ring. The presence of the fluorine atom would introduce characteristic splitting patterns due to spin-spin coupling with adjacent protons. Similarly, the ¹³C NMR spectrum would reveal the chemical environment of each carbon atom, with the carbon atoms attached to bromine and fluorine exhibiting characteristic shifts. The hydrochloride salt form may influence the chemical shifts of protons near the amine group due to protonation.

Mass Spectrometry Techniques (e.g., ESI-MS, LCMS) for Molecular Weight and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of a compound. For the free base, 5-Bromo-4-fluoropyridin-2-amine, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has been reported.

In one instance, the mass-to-charge ratios (m/z) were identified as 190.9 and 192.9 for the protonated molecule [M+H]⁺. The presence of two peaks with a roughly 1:1 intensity ratio is characteristic of a compound containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This finding is crucial for confirming the elemental composition of the molecule. Further fragmentation analysis in tandem mass spectrometry (MS/MS) could provide insights into the structural connectivity of the atoms.

| Technique | Analyte | Observed m/z | Interpretation |

|---|---|---|---|

| LC-MS | 5-Bromo-4-fluoropyridin-2-amine | 190.9 / 192.9 | [M+H]⁺, Isotopic pattern confirms presence of Bromine |

X-ray Crystallography for Detailed Molecular Structure and Conformation

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and determining its retention time, which is a characteristic property under specific analytical conditions. The purity of 5-Bromo-4-fluoropyridin-2-amine is often reported to be greater than 98% as determined by HPLC.

The retention time is dependent on the specific HPLC method employed, including the column type, mobile phase composition, and flow rate. For instance, one reported method for the free base, 5-Bromo-4-fluoropyridin-2-amine, yielded a retention time of 1.02 minutes. Another set of conditions produced a retention time of 7.390 minutes, highlighting the importance of method-specific parameters.

| Analyte | Retention Time (min) | Reported Purity | Notes |

|---|---|---|---|

| 5-Bromo-4-fluoropyridin-2-amine | 1.02 | >98% | Method specific |

| 5-Bromo-4-fluoropyridin-2-amine | 7.390 | Not specified | Method specific |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Bromo-4-fluoropyridin-2-amine hydrochloride, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretches of the amine and ammonium (B1175870) groups, C-N stretching, C-F stretching, and C-Br stretching vibrations, as well as the aromatic C-H and C=C stretching of the pyridine ring. While specific peak values are not detailed in the available literature, this technique provides a rapid and effective means of confirming the presence of key functional groups.

UV-Vis Spectroscopy for Electronic Transitions and Detection

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and detection, for instance, in conjunction with HPLC. The chromophoric pyridine ring system in this compound would be expected to absorb UV radiation. The wavelength of maximum absorbance (λmax) would be characteristic of the electronic structure of the molecule. Substituents on the pyridine ring, such as the bromine, fluorine, and amine groups, would influence the position and intensity of these absorption bands. Specific λmax values for this compound are not widely reported but are a key parameter in its analytical profile.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 5-Bromo-4-fluoropyridin-2-amine (B1442313) hydrochloride and its derivatives is poised to embrace the principles of green chemistry, focusing on sustainability, efficiency, and safety. rasayanjournal.co.inijarsct.co.in Traditional synthetic methods often involve harsh conditions and hazardous reagents. ijarsct.co.in Future research will likely concentrate on developing catalytic methods that offer higher yields and cleaner reaction profiles.

Promising areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption while often improving product yields. nih.gov For pyridine (B92270) derivatives, microwave irradiation has proven to be an effective tool for rapid and efficient synthesis. ijarsct.co.innih.gov

Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach by combining three or more reactants in a single step, minimizing waste and simplifying procedures. rasayanjournal.co.inresearchgate.net Developing one-pot syntheses for complex derivatives of 5-bromo-4-fluoropyridin-2-amine could streamline the drug discovery process.

Novel Catalytic Systems: The use of advanced catalysts, such as Rh(III)-based systems for C-H functionalization, can enable the construction of complex fluorinated pyridines under milder conditions. nih.gov Additionally, biocatalysts and enzyme-mediated reactions are gaining traction as environmentally benign alternatives for pyridine synthesis. ijarsct.co.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. This technology could be instrumental in the large-scale, sustainable production of key intermediates and final active pharmaceutical ingredients derived from the title compound.

These modern synthetic strategies are expected to not only make the production of these compounds more environmentally friendly but also to facilitate the creation of diverse chemical libraries for biological screening. researchgate.netnih.gov

Exploration of New Biological Targets and Disease Areas for Derivatives

Derivatives of 5-Bromo-4-fluoropyridin-2-amine hydrochloride hold potential for a wide range of therapeutic applications due to the versatility of the pyridine scaffold. While existing research has laid some groundwork, numerous biological targets and disease areas remain to be explored.

Future investigations could target:

Kinase Inhibition: Pyridine and imidazo[4,5-b]pyridine structures are core components of many kinase inhibitors. acs.org Derivatives of 5-Bromo-4-fluoropyridin-2-amine could be designed as potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases, such as Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are crucial in acute myeloid leukemia (AML). acs.orgnih.gov

Neurodegenerative Diseases: The pyridine nucleus is a key feature in compounds designed to tackle neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.net Research into derivatives that can modulate targets such as cholinesterases or prevent protein aggregation could yield new treatments for these debilitating illnesses.

Infectious Diseases: The structural motifs of the compound can be used to develop novel agents against bacterial, fungal, and viral pathogens. researchgate.net Virtual screening of libraries based on this scaffold could identify new hits for challenging infectious diseases. nih.gov

Prion Diseases: Some pyridine dicarbonitrile derivatives have shown anti-prion activity, suggesting that the broader class of pyridine compounds could be a fruitful area for the discovery of therapeutics for fatal neurodegenerative disorders like Creutzfeldt-Jakob disease. researchgate.net

Systematic screening of compound libraries derived from 5-Bromo-4-fluoropyridin-2-amine against a diverse panel of biological targets will be crucial for uncovering new therapeutic opportunities. labinsights.nl

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel derivatives of this compound. preprints.org These computational tools can analyze vast datasets to identify promising drug candidates and optimize their properties, significantly accelerating the discovery pipeline. preprints.orgpatsnap.com

Future applications include:

Generative Chemistry: AI models can design novel molecules with desired pharmacological profiles by learning from existing chemical data. This allows for the exploration of a vast chemical space to generate new derivatives with enhanced potency and selectivity. immunocure.us

Predictive Modeling: ML algorithms can build models to predict various properties of new compounds, such as their binding affinity to a target, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, before they are synthesized. preprints.orgimmunocure.us

Synthesis Planning: AI can assist in devising the most efficient and sustainable synthetic routes for target molecules, suggesting optimal reagents and reaction conditions.

Virtual Screening: High-throughput virtual screening powered by AI can rapidly evaluate large compound libraries against specific biological targets, prioritizing a smaller, more manageable set of candidates for experimental testing. preprints.org

By harnessing AI and ML, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the journey from a lead compound to a clinical candidate. patsnap.com

Advanced Computational Studies for Predictive Modeling and Lead Optimization

Alongside AI, advanced computational chemistry methods will play a pivotal role in the predictive modeling and optimization of leads derived from this compound. These physics-based models provide deep insights into molecular interactions and properties. nih.gov

Key computational approaches for future research are:

Quantum Mechanics (QM): QM-based methods can provide highly accurate calculations of molecular properties and reaction energetics, aiding in the understanding of drug-target interactions and the prediction of compound solubility. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a drug molecule within its biological target over time, offering crucial information about binding stability and conformational changes.